molecular formula C14H25NO B13328182 1-((Octahydro-2H-isoindol-2-yl)methyl)cyclopentan-1-ol

1-((Octahydro-2H-isoindol-2-yl)methyl)cyclopentan-1-ol

Katalognummer: B13328182
Molekulargewicht: 223.35 g/mol
InChI-Schlüssel: AEDPJJIXIQSVLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((Octahydro-2H-isoindol-2-yl)methyl)cyclopentan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring and an isoindoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Octahydro-2H-isoindol-2-yl)methyl)cyclopentan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentanone with an appropriate isoindoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-((Octahydro-2H-isoindol-2-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce different isoindoline derivatives .

Wissenschaftliche Forschungsanwendungen

1-((Octahydro-2H-isoindol-2-yl)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((Octahydro-2H-isoindol-2-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanol: A simpler compound with a similar cyclopentane ring but lacking the isoindoline moiety.

    Isoindoline derivatives: Compounds with similar isoindoline structures but different substituents.

Uniqueness

1-((Octahydro-2H-isoindol-2-yl)methyl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring and an isoindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H25NO

Molekulargewicht

223.35 g/mol

IUPAC-Name

1-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C14H25NO/c16-14(7-3-4-8-14)11-15-9-12-5-1-2-6-13(12)10-15/h12-13,16H,1-11H2

InChI-Schlüssel

AEDPJJIXIQSVLB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2CN(CC2C1)CC3(CCCC3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.